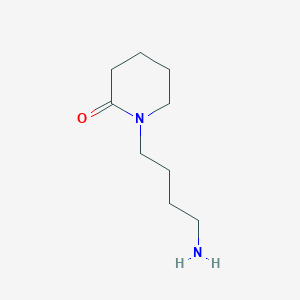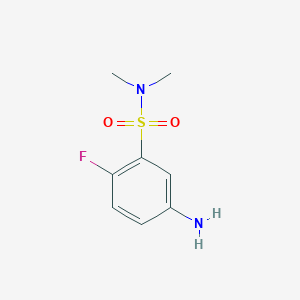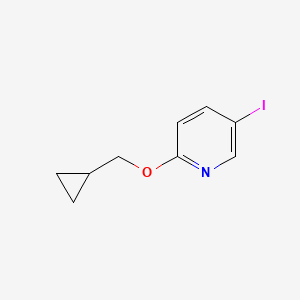
2-(Cyclopropylmethoxy)-5-iodopyridine
Übersicht
Beschreibung
2-(Cyclopropylmethoxy)-5-iodopyridine, also known as 2-CMP-IP, is a synthetic molecule that has been used in various scientific research applications. It is a halogenated pyridine derivative, which is a nitrogen-containing heterocycle. 2-CMP-IP has been used in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Radiosensitization in Cancer Therapy
The use of iodopyridine derivatives, such as 5-Iodo-2'-deoxyuridine (IdUrd), has been explored for its radiosensitizing properties in cancer therapy. These compounds enhance the cytotoxicity of ionizing radiation in human cancers by incorporating into DNA, leading to increased DNA damage and cell death. Research suggests that inhibiting base excision repair (BER) can further potentiate IdUrd-induced cytotoxicity and radiosensitization, indicating a promising avenue for enhancing cancer treatment efficacy (Taverna et al., 2003).
Material Science and Medicinal Chemistry
Compounds structurally related to 2-(cyclopropylmethoxy)-5-iodopyridine, specifically imidazopyridines, have found significant applications in material science and medicinal chemistry. Their wide range of applications is attributed to their "drug prejudice" scaffold, showcasing the versatility and potential for development of new materials and therapeutics (Bagdi et al., 2015).
Synthesis of Novel Compounds
The synthetic versatility of iodopyridines has been demonstrated through the facile synthesis of a variety of iodo-substituted compounds. For instance, iodocyclization of 2-(1-alkynyl)benzylic alcohols has been used to prepare iodo-substituted isochromenes, dihydroisobenzofurans, and pyranopyridines, highlighting the potential for creating novel chemical entities for further pharmacological exploration (Mancuso et al., 2010).
Antiviral Activity
The modification of iodopyridine derivatives has led to compounds with significant antiviral activities. For example, acyclic nucleoside phosphonate analogues have shown marked inhibition of retrovirus replication, including potent activity against HIV. This suggests the potential for these compounds in the development of new antiviral drugs (Hocková et al., 2003).
Photovoltaic Applications
The incorporation of iodopyridine derivatives into the design of dye-sensitized solar cells (DSCs) has been explored to improve the efficiency of these devices. High molar extinction coefficient heteroleptic ruthenium complexes have been developed for thin film DSCs, demonstrating the potential of iodopyridine derivatives in enhancing solar light harvesting and conversion efficiency (Kuang et al., 2006).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBDRUZAIKDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654801 | |
| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-iodopyridine | |
CAS RN |
902837-53-0 | |
| Record name | 2-(Cyclopropylmethoxy)-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

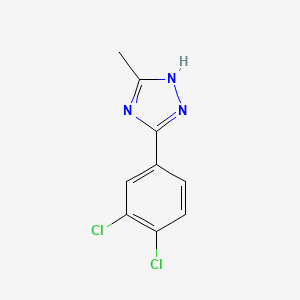
![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)
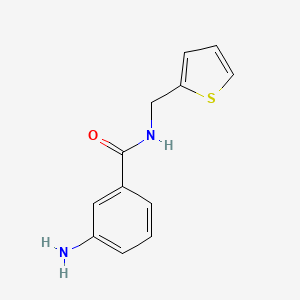
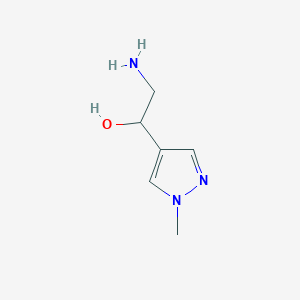
![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)
![Methyl 2-[(1-phenylpropyl)amino]acetate](/img/structure/B1519424.png)
![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)

